triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide
Description
Triphenyl(3-phenylmethoxypropyl)phosphanium hydrobromide is a quaternary phosphonium salt characterized by a central phosphorus atom bonded to three phenyl groups and a 3-phenylmethoxypropyl substituent, with a bromide counterion . The 3-phenylmethoxypropyl chain introduces both aromatic (phenyl) and ether (methoxy) functionalities, distinguishing it from simpler alkyl or aryl phosphonium salts.
Properties
Molecular Formula |
C28H29BrOP+ |
|---|---|
Molecular Weight |
492.4 g/mol |
IUPAC Name |
triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C28H28OP.BrH/c1-5-14-25(15-6-1)24-29-22-13-23-30(26-16-7-2-8-17-26,27-18-9-3-10-19-27)28-20-11-4-12-21-28;/h1-12,14-21H,13,22-24H2;1H/q+1; |
InChI Key |
DWYCJWXMZGVGJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with 3-phenylmethoxypropyl bromide. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for larger quantities. The reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity. The product is then isolated and purified using industrial-scale crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions
Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines can be used under mild conditions.
Major Products
The major products formed from these reactions include the corresponding phosphine oxide, reduced phosphine, and substituted phosphonium salts .
Scientific Research Applications
Triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which triphenyl(3-phenylmethoxypropyl)phosphanium;hydrobromide exerts its effects involves its ability to act as a catalyst. It facilitates various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Alkyl Chain-Substituted Triphenylphosphonium Bromides
Phosphonium salts with linear alkyl chains are widely studied for their structure-dependent physicochemical and biological activities.
Key Differences :
- Longer alkyl chains (e.g., C12) improve lipid solubility and mitochondrial targeting in biological systems .
- The 3-phenylmethoxypropyl group in the target compound introduces steric hindrance and polarizability, likely altering solubility and reactivity compared to linear alkyl analogs .
Aromatic and Functionalized Triphenylphosphonium Bromides
Substituents with aromatic or functional groups significantly modulate chemical behavior:
Key Differences :
- The methoxy group in the target compound may enhance solubility in polar solvents compared to non-polar aryl substituents (e.g., benzyl) .
- Propargyl derivatives (e.g., 3-phenylprop-1-ynyl) exhibit unique reactivity with nucleophiles due to alkyne functionality, whereas the methoxypropyl group may favor ether-specific interactions .
Brominated Alkyl Triphenylphosphonium Bromides
Bromine substituents can influence reactivity and intermolecular interactions:
Key Differences :
- The 3-phenylmethoxypropyl group lacks the nucleophilic bromine or amine found in these analogs, limiting its utility in cross-coupling reactions but increasing stability in aqueous environments .
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